molecular formula C13H17ClO3 B1607641 Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 64416-88-2

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B1607641
CAS No.: 64416-88-2
M. Wt: 256.72 g/mol
InChI Key: AKABMDSULDRXEO-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate is a chemical compound that belongs to the class of chlorophenoxy compounds These compounds are often used in various industrial and agricultural applications due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of 4-chlorophenol with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methylene dichloride and reagents like aluminum chloride. The process involves heating and refluxing to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of herbicides and other agricultural chemicals

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its isopropyl group and the presence of a chlorine atom on the phenoxy ring make it particularly effective in certain chemical reactions and applications .

Properties

IUPAC Name

propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-9(2)16-12(15)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKABMDSULDRXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381783
Record name Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64416-88-2
Record name Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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